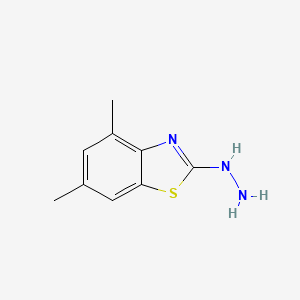

(4,6-Dimethyl-benzothiazol-2-yl)-hydrazine

Description

Significance of the Benzothiazole (B30560) Scaffold in Academic Chemical Research

The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.govtandfonline.com This structural motif is considered a "privileged" scaffold because it is a common feature in numerous biologically active compounds. researchgate.net The inherent planarity of the benzothiazole ring system and its ability to engage in various intermolecular interactions allow it to bind with high affinity to a diverse range of biological receptors. jchemrev.com

Academic research has extensively documented the broad spectrum of pharmacological activities associated with benzothiazole derivatives. nih.govtandfonline.com The versatility of this scaffold has encouraged medicinal chemists to synthesize a vast number of novel therapeutic agents. nih.govtandfonline.com Literature reviews consistently highlight that substitutions, particularly at the C-2 and C-6 positions of the benzothiazole ring, are crucial for eliciting a variety of biological responses. benthamscience.com The significance of this scaffold is underscored by its presence in clinically used drugs and numerous compounds under investigation. jchemrev.comnih.gov

| Pharmacological Activity of Benzothiazole Derivatives |

|---|

| Anticancer/Antitumor researchgate.netjchemrev.comsnu.edu.in |

| Antimicrobial (Antibacterial & Antifungal) benthamscience.comijbpas.com |

| Anti-inflammatory ijbpas.com |

| Anticonvulsant jchemrev.com |

| Antiviral jchemrev.com |

| Antitubercular jchemrev.com |

| Antidiabetic benthamscience.com |

| Antioxidant jchemrev.com |

| Analgesic tandfonline.com |

Role of the Hydrazine (B178648) Moiety in Chemical Transformations and Derivatization

The hydrazine moiety (-NH-NH2) is a highly reactive functional group that plays a pivotal role in organic synthesis and chemical derivatization. nih.govontosight.ai As a potent nucleophile, owing to the alpha effect, hydrazine and its derivatives readily react with electrophilic centers. One of its most characteristic reactions is the condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones (R1R2C=NNH2). wikipedia.org

This reaction is fundamental for several reasons:

Derivatization for Analysis: The formation of stable, often crystalline, hydrazones is a classic method for the identification and characterization of aldehydes and ketones. researchgate.net Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are widely used to create derivatives that can be easily analyzed, for instance, by high-performance liquid chromatography (HPLC). researchgate.netgoogle.com

Synthetic Intermediates: Hydrazones are not merely end products; they are versatile intermediates in many significant chemical transformations. wikipedia.org They are key reactants in foundational organic reactions such as the Wolff–Kishner reduction, the Shapiro reaction, and the Bamford–Stevens reaction, which are used to convert carbonyl groups into other functionalities. wikipedia.org

Building Blocks for Heterocycles: The hydrazine group is a crucial component in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles. wikipedia.orgfayoum.edu.eg

The reactivity of the hydrazine moiety allows for a wide range of chemical modifications, making it an essential tool for creating complex molecules and libraries of compounds for further study. organic-chemistry.orgorganic-chemistry.org

| Property | Hydrazine (Anhydrous) | Reference |

|---|---|---|

| Molecular Formula | H₂N-NH₂ | nih.gov |

| Molecular Weight | 32.05 g/mol | nih.gov |

| Appearance | Colorless, fuming oily liquid | nih.gov |

| Odor | Ammonia-like | nih.gov |

| Boiling Point | 113.5°C | nih.gov |

| Water Solubility | Miscible | nih.gov |

Research Trajectory and Scholarly Focus on (4,6-Dimethyl-benzothiazol-2-yl)-hydrazine and Related Derivatives

The specific compound this compound (CAS Number: 80945-72-8) is a member of the substituted 2-hydrazinobenzothiazole (B1674376) family. cnreagent.com Scholarly research on this specific molecule primarily positions it as a synthetic intermediate or a building block for creating more complex derivatives, rather than a final product with direct applications.

The research trajectory for this class of compounds involves a common synthetic pathway. Typically, a substituted 2-aminobenzothiazole (B30445) is reacted with hydrazine hydrate (B1144303) to yield the corresponding 2-hydrazinobenzothiazole derivative. nih.govresearchgate.net For instance, the synthesis of the related 2-hydrazino-6-methylbenzothiazole is achieved by refluxing 2-amino-6-methylbenzothiazole (B160888) with hydrazine hydrate in ethylene (B1197577) glycol. nih.gov

Once synthesized, these 2-hydrazinobenzothiazole compounds serve as precursors for a variety of derivatives, most notably hydrazones. The terminal -NH2 group of the hydrazine moiety is readily condensed with a wide range of aldehydes and ketones. nih.govamazonaws.com This reaction creates a diverse library of benzothiazol-2-yl-hydrazone derivatives, which are then investigated for their biological and chemical properties. niscair.res.in For example, a study on various benzothiazol-2-yl-hydrazone derivatives found that compounds bearing methoxy (B1213986) groups exhibited promising antioxidant activity. niscair.res.in Another study involved synthesizing a series of new derivatives by reacting 2-hydrazinobenzothiazole with various esters and amino esters, with some of the resulting compounds showing promising antibacterial activity. researchgate.net

The focus of academic literature, therefore, is less on the isolated properties of this compound itself and more on its utility in synthetic schemes to generate novel, larger molecules whose properties are then the primary subject of investigation. The dimethyl substitution at the 4 and 6 positions of the benzothiazole ring influences the electronic properties and lipophilicity of the resulting derivatives, which in turn can modulate their biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5-3-6(2)8-7(4-5)13-9(11-8)12-10/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQZIXNOBHRGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethyl Benzothiazol 2 Yl Hydrazine and Its Precursors

Strategies for Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring is a critical step in the synthesis of (4,6-Dimethyl-benzothiazol-2-yl)-hydrazine. A common and versatile method is the condensation of 2-aminothiophenols with various carbonyl compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides. mdpi.combohrium.com For the specific synthesis of the 4,6-dimethyl-benzothiazole core, 3,5-dimethyl-2-aminothiophenol would be the key starting material.

Several catalytic systems have been employed to facilitate this condensation, often aligning with the principles of green chemistry. bohrium.com For instance, the reaction can be catalyzed by reusable acid catalysts like samarium triflate in aqueous media, which offers mild reaction conditions. organic-chemistry.org Other green approaches include the use of catalysts like NH4Cl in a methanol-water solvent system or a mixture of H2O2/HCl in ethanol (B145695) at room temperature. mdpi.com Heterogeneous catalysts, such as ZnO-beta zeolite, have also been utilized to promote the reaction between 2-aminothiophenols and aldehydes, offering advantages like high yield and catalyst reusability. ekb.eg

Multicomponent reactions provide an efficient pathway to substituted benzothiazoles. nih.govresearchgate.net For example, a one-pot, three-component reaction of haloanilines, arylacetic acids, and elemental sulfur, catalyzed by copper acetate, can yield 2-arylbenzothiazoles. nih.gov Another approach involves the reaction of nitroarenes, alcohols, and sulfur powder to produce 2-substituted benzothiazoles. organic-chemistry.org

Introduction of the Hydrazine (B178648) Moiety

Once the 4,6-dimethyl-benzothiazole scaffold is in place, the next crucial step is the introduction of the hydrazine group at the 2-position. Several synthetic routes can be employed for this transformation.

A prevalent method for synthesizing 2-hydrazinobenzothiazoles is through the direct hydrazinolysis of 2-mercaptobenzothiazole (B37678) derivatives. researchgate.net This nucleophilic substitution reaction involves reacting the corresponding 2-mercapto-4,6-dimethyl-benzothiazole with hydrazine hydrate (B1144303). researchgate.net The reaction is typically carried out by refluxing the reactants, leading to the displacement of the mercapto group by the hydrazine moiety. researchgate.net

Another variation of this approach involves starting with 2-amino-6-methylbenzothiazole (B160888), which is reacted with hydrazine hydrate in ethylene (B1197577) glycol under reflux conditions. nih.gov This method has been successfully used to prepare 2-hydrazino-6-methylbenzothiazole. nih.gov Similarly, 2-amino-7-methylbenzothiazole has been converted to its 2-hydrazinyl derivative by refluxing with hydrazine hydrate and concentrated HCl in ethylene glycol. nih.gov

An alternative strategy involves the reduction of a nitro group on the benzothiazole ring, followed by diazotization and subsequent reduction to the hydrazine. While less direct for introducing the 2-hydrazinyl group, this method is relevant for synthesizing aminobenzothiazoles, which can be precursors. The reduction of aromatic nitro compounds to their corresponding amines is a well-established transformation. niscpr.res.inniscpr.res.inresearchgate.netresearchgate.net

Commonly used reducing agents include hydrazine hydrate in the presence of a catalyst such as magnesium powder, Raney nickel, or iron(III) chloride. niscpr.res.inresearchgate.net These reductions are often efficient and can be carried out under mild conditions. niscpr.res.in For instance, hydrazine hydrate supported on alumina (B75360) with an iron catalyst under microwave irradiation provides a solvent-free method for this reduction. researchgate.net Following the reduction of a nitro-substituted benzothiazole to the corresponding amine, the amino group can be diazotized and then reduced to form the hydrazine functionality.

Multicomponent reactions (MCRs) offer an atom-economical and efficient way to construct complex molecules in a single step. mdpi.comnih.gov While direct MCRs for the synthesis of this compound are not extensively reported, MCRs are widely used to synthesize the benzothiazole core. nih.govresearchgate.net For example, a three-component reaction of an appropriately substituted o-iodoaniline, an aldehyde, and elemental sulfur can be used to build the 2-substituted benzothiazole skeleton. researchgate.net Subsequent chemical transformations would then be necessary to introduce the hydrazine group.

Reaction Conditions and Optimization Parameters for Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.

For the formation of the benzothiazole ring via condensation, solvent choice can range from environmentally benign options like water and ethanol to aprotic solvents like dimethylformamide (DMF). organic-chemistry.orgorgchemres.orgmdpi.com The selection of a suitable catalyst is crucial; both homogeneous and heterogeneous catalysts have been shown to be effective. mdpi.comorganic-chemistry.orgekb.eg Reaction temperatures can vary from room temperature to reflux conditions, depending on the specific reactants and catalyst used. mdpi.comnih.gov

In the hydrazinolysis step, the concentration of hydrazine hydrate and the reaction temperature are critical. For instance, the synthesis of 2-hydrazino-6-methylbenzothiazole involves refluxing with 85% hydrazine hydrate in ethylene glycol at 60°C for four hours. nih.gov The use of microwave irradiation has been shown to accelerate some synthetic steps in benzothiazole chemistry, often leading to shorter reaction times and higher yields. mdpi.comnih.gov

Table 1: Optimization Parameters for Benzothiazole Synthesis

| Parameter | Conditions | Rationale |

|---|---|---|

| Solvent | Water, Ethanol, Methanol-Water, DMF | Green solvent choices, solubility of reactants. |

| Catalyst | NH4Cl, H2O2/HCl, Samarium triflate, ZnO-beta zeolite | To increase reaction rate and yield; reusability. |

| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction to proceed. |

| Reaction Time | 1 to 8 hours | To ensure completion of the reaction. |

| Energy Source | Conventional heating, Microwave irradiation | Microwave can lead to faster reactions and higher yields. |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact. bohrium.comairo.co.in This involves the use of non-toxic and renewable starting materials, environmentally benign solvents like water and ethanol, and energy-efficient methods such as microwave-assisted synthesis. mdpi.comairo.co.in

Chemical Reactivity and Advanced Derivatization Strategies

Condensation Reactions Leading to Hydrazone Formation

The primary amino group of the hydrazine (B178648) moiety in (4,6-Dimethyl-benzothiazol-2-yl)-hydrazine is highly nucleophilic, enabling it to readily react with carbonyl compounds such as aldehydes and ketones. This condensation reaction, typically catalyzed by a small amount of acid like glacial acetic acid, results in the formation of stable hydrazone derivatives. niscair.res.in Hydrazones, characterized by the azomethine segment (-N=CH-), are crucial intermediates in organic synthesis and often exhibit significant biological activities. nih.govdergipark.org.tr

The general reaction involves refluxing the ethanolic solution of this compound with an appropriate aldehyde or ketone. niscair.res.in The resulting Schiff bases, or hydrazones, precipitate from the reaction mixture upon cooling and can be purified by recrystallization. The formation of the hydrazone can be confirmed spectroscopically by the appearance of a characteristic singlet peak for the imine proton (-N=CH-) in the 1H NMR spectrum, typically in the range of δ 7.80–8.02 ppm. nih.gov

The reaction is broadly applicable to a variety of aromatic and aliphatic carbonyl compounds, allowing for the introduction of diverse substituents. This versatility has been exploited to synthesize libraries of benzothiazol-2-yl-hydrazone derivatives for various applications, including pharmacological screening. niscair.res.innih.gov

Table 1: Examples of Hydrazone Synthesis from Substituted Benzothiazol-2-yl-hydrazines

| Hydrazine Reactant | Aldehyde/Ketone Reactant | Reaction Conditions | Product | Reference |

| 6-substituted benzothiazol-2-yl-hydrazine | Appropriate aromatic ketones/aldehyde | Ethanol (B145695), Glacial Acetic Acid, Reflux 5h | 1-(4-substituted phenyl)-1-(6-substituted benzothiazol-2-yl) hydrazone derivatives | niscair.res.in |

| 7-Methylbenzo[d]thiazol-2-yl-hydrazine | Various aldehydes | Glacial Acetic Acid | Benzo[d]thiazole-hydrazones (1-30) | nih.gov |

| 2-hydrazinobenzothiazole (B1674376) | Corresponding aldehydes | Not Specified | Hydrazones 10a-c | researchgate.net |

Cyclocondensation Reactions of the Hydrazine Moiety

The hydrazine functionality of this compound is a key synthon for constructing a variety of fused and appended heterocyclic rings through cyclocondensation reactions. These reactions involve the reaction of the hydrazine with bifunctional reagents, leading to the formation of new ring systems.

Triazoles: The 1,2,4-triazole (B32235) ring can be fused to the benzothiazole (B30560) core to generate the benzo mdpi.comnih.govthiazolo[2,3-c] mdpi.comresearchgate.netnih.govtriazole system. A common synthetic route involves the reaction of 2-hydrazinylbenzothiazole with reagents like formic acid or carbon disulfide. nih.gov For instance, reacting the hydrazine with an appropriate acid chloride can yield substituted triazoles. nih.gov An alternative two-step method involves initial condensation with an aldehyde to form a hydrazone, followed by oxidative cyclization to furnish the fused triazole ring. nih.govrsc.org These reactions highlight the utility of the hydrazine group as a nucleophilic component in building the triazole heterocycle. chemistryjournal.net

Tetrazoles: Tetrazoles are another important class of heterocycles that can be synthesized from hydrazine precursors, although the routes are often more complex. researchgate.net A prevalent method for tetrazole synthesis is the [3+2] cycloaddition between an azide (B81097) and a nitrile or isocyanide. nih.govnih.govrdd.edu.iq While direct synthesis from this compound is not straightforward, it can be converted into intermediates suitable for tetrazole formation. For example, the hydrazine could be transformed into an azide-containing intermediate, which can then undergo cycloaddition. Another approach involves the reaction of amines with triethyl orthoformate and sodium azide, suggesting that the hydrazine could potentially be modified to an amine-like reactant for this purpose. rdd.edu.iqresearchgate.net

Thiazolidin-4-ones are a significant class of five-membered heterocyclic compounds. A well-established method for their synthesis involves the cyclocondensation of a Schiff base (hydrazone) with a thiol-containing carboxylic acid, most commonly thioglycolic acid. nih.gov

Starting from this compound, the first step is the formation of the corresponding hydrazone by condensation with a selected aldehyde or ketone, as described in section 3.1. This intermediate hydrazone is then reacted with thioglycolic acid. nih.govresearchgate.net The reaction proceeds via a nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the hydrazone, followed by intramolecular cyclization and dehydration to yield the 2,3-disubstituted-1,3-thiazolidin-4-one ring. Other reagents, such as dimethyl acetylenedicarboxylate, have also been used to react with thiosemicarbazones (derived from hydrazines) to form thiazolidin-4-one derivatives. researchgate.net

Table 2: Synthesis of Thiazolidinones from Hydrazone Intermediates

| Hydrazone Intermediate | Cyclizing Agent | Reaction Conditions | Product Type | Reference |

| Schiff base from arylhydrazide and aldehyde/ketone | Thioglycolic acid | Acetic acid | Thiazolidinone | nih.gov |

| Hydrazone from 2-hydrazinobenzothiazole-triazole hybrid | Thioglycolic acid | Dioxane, ZnCl2, Reflux 12h | Thiazolidinone appended benzothiazole–triazole hybrid | rsc.org |

| (Ylidene)hydrazinecarbothioamides | Dimethyl acetylenedicarboxylate | Methanol, Reflux | [(ylidene)hydrazono)-4-oxothiazolidin-5-ylidene]acetates | researchgate.net |

The reactive nature of the hydrazine group allows for its participation in various other cyclization reactions to form diverse heterocyclic systems. For example, reaction with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) can lead to the formation of pyrazolone (B3327878) rings. Specifically, 2-hydrazinobenzothiazole reacts with ethyl acetoacetate to yield benzothiazolo-5-pyrazolone. nih.gov This pyrazolone can then serve as a scaffold for further functionalization. Similarly, reactions with diketones or their equivalents can be used to construct pyridazine (B1198779) rings. mdpi.com The cyclocondensation of hydrazines with flavones has also been reported to yield pyrazole (B372694) rings. researchgate.net

Nucleophilic Acyl Substitution and Other Reactions Involving the Hydrazine Functionality

The nitrogen atoms of the hydrazine group in this compound are strong nucleophiles and can readily participate in nucleophilic acyl substitution reactions. masterorganicchemistry.com This type of reaction is fundamental for the synthesis of acyl hydrazides.

Reaction with acylating agents such as acid chlorides, anhydrides, or esters results in the formation of N-acyl derivatives. For instance, treatment of 6-substituted 2-aminobenzothiazoles with ethyl chloroacetate (B1199739) followed by hydrazine hydrate (B1144303) yields the corresponding acetohydrazides. nih.gov These hydrazides are stable compounds and serve as important intermediates for the synthesis of other heterocycles, like 1,3,4-oxadiazoles, or for further derivatization. nih.govresearchgate.net The reaction proceeds via the typical addition-elimination mechanism, where the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to give the acylated product. masterorganicchemistry.com

Electrophilic and Nucleophilic Modifications of the Benzothiazole Ring System

The benzothiazole ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the presence of the electron-donating methyl groups and the hydrazine substituent. thieme-connect.de

Electrophilic Substitution: The benzothiazole ring is generally less reactive towards electrophilic substitution than benzene (B151609) itself. The fused thiazole (B1198619) ring has a deactivating effect. However, the presence of two activating methyl groups at positions 4 and 6 would direct incoming electrophiles primarily to the available positions on the benzene ring, which are positions 5 and 7. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzothiazole ring is generally difficult unless an activating group (electron-withdrawing) is present or a strong nucleophile is used. However, the benzothiazole scaffold can be susceptible to ring-opening reactions under the action of strong bases. thieme-connect.de Furthermore, more complex transformations involving nucleophile-induced ring contraction have been observed in related fused benzothiazine systems, suggesting that under specific conditions, the thiazole part of the molecule can undergo significant structural changes. beilstein-journals.orgnih.gov For instance, in some pyrrolo[2,1-c] mdpi.comresearchgate.netbenzothiazine systems, nucleophiles can induce a cleavage of the S-C bond, leading to a ring contraction to form a 1,3-benzothiazole derivative. beilstein-journals.org While not a direct substitution on the starting ring, this demonstrates the potential for nucleophiles to induce profound transformations of the benzothiazole-containing core.

Electronic Structure and Quantum Chemical Analysis

Computational Geometry Optimization and Conformational Analysis

The geometry of (4,6-Dimethyl-benzothiazol-2-yl)-hydrazine is optimized to find its most stable energetic conformation. The benzothiazole (B30560) core, a fused system of benzene (B151609) and thiazole (B1198619) rings, is largely planar. researchgate.net The hydrazine (B178648) moiety (-NH-NH2) attached at the 2-position of the thiazole ring introduces conformational flexibility.

| Parameter | Typical Calculated Value (Å/°) | Description |

| C-S Bond Lengths | 1.504 | Within the thiazole ring. researchgate.net |

| C-N Bond Lengths | 1.35 - 1.43 | Reflects both single and double bond character within the heterocyclic system. researchgate.net |

| N-N Bond Length | ~1.40 | Typical for a hydrazine moiety. |

| C-C Bond Lengths | 1.38 - 1.43 | Aromatic bond lengths in the benzene ring. researchgate.net |

| Dihedral Angle | Variable | The angle between the benzothiazole plane and the hydrazine group depends on the lowest energy conformer. |

Note: These values are representative and derived from computational studies on analogous structures.

Frontier Molecular Orbital (FMO) Theory and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's excitability and chemical stability. kbhgroup.inscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system and the hydrazine group, which act as the primary electron donors. The LUMO is typically distributed over the π-antibonding system of the benzothiazole core. This spatial distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the HOMO to the LUMO regions. scirp.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive and that charge transfer is more facile. kbhgroup.in

| Parameter | Typical Calculated Value (eV) | Significance |

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 to 4.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |

Note: Values are typical for related benzothiazole hydrazine derivatives and can vary with computational method and solvent simulation.

Electrostatic Potential (MESP) Surface Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. kbhgroup.inscirp.org The MESP illustrates the charge distribution on the molecule's surface.

In this compound, the regions of most negative potential (colored red or yellow) are concentrated around the nitrogen atoms of the thiazole ring and the terminal amino group of the hydrazine moiety. These sites are electron-rich and thus susceptible to electrophilic attack. Conversely, the regions of positive potential (colored blue) are located around the hydrogen atoms of the hydrazine group, making them potential sites for nucleophilic attack. The methyl groups on the benzene ring also influence the electron density distribution through their electron-donating inductive effect.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Spectroscopy: Theoretical calculations using DFT can predict the infrared (IR) and Raman spectra. For this compound, characteristic vibrational frequencies include N-H stretching vibrations from the hydrazine group, typically observed in the 3300-3500 cm⁻¹ region. researchgate.net Scissoring vibrations of the -NH2 group are also prominent. researchgate.net Other significant vibrations correspond to the stretching and bending modes of the C-H bonds of the methyl and aromatic groups, as well as the C-N, C-S, and C=N vibrations within the benzothiazole ring structure.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Visible). kbhgroup.inresearchgate.net The principal electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the excitation of electrons from the π-bonding orbitals of the aromatic system to the corresponding π-antibonding orbitals. The n → π* transitions involve the promotion of non-bonding electrons, such as the lone pairs on the nitrogen and sulfur atoms, to π-antibonding orbitals. These transitions are responsible for the characteristic absorption bands observed in the UV-Vis spectrum. kbhgroup.in

Analysis of Intramolecular Interactions and Tautomeric Equilibria

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. scirp.orgresearchgate.net This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

For this compound, significant stabilizing interactions are expected. These include the delocalization of the lone pair electrons from the nitrogen atoms (LP(N)) into the antibonding π* orbitals of the benzothiazole ring (LP(N) → π*(C-N/C=N)). scirp.org Such interactions contribute to the stability of the molecule and are indicative of a robust intramolecular charge transfer network.

Furthermore, the compound can potentially exist in tautomeric forms, primarily the hydrazine (amino) form and a hydrazone (imino) form. Computational studies can determine the relative Gibbs free energies of these tautomers to predict the more stable isomer in different environments (gas phase or solution). nih.gov For most simple hydrazines, the amino tautomer is generally found to be the more stable form.

| Donor NBO (i) | Acceptor NBO (j) | Typical E(2) (kcal/mol) | Interaction Type |

| LP(N) of hydrazine | π(C=N) of thiazole | > 20 | Lone pair delocalization, hyperconjugation scirp.org |

| LP(S) of thiazole | π(C=N) of thiazole | > 25 | Lone pair delocalization, resonance stabilization scirp.org |

| π(C=C) of benzene | π*(C=C) of benzene | ~ 20 | π-electron delocalization within the aromatic ring |

Note: E(2) values represent the stabilization energy and are estimated based on NBO analyses of similar heterocyclic systems.

Photophysical Phenomena and Advanced Spectroscopic Investigations

Mechanisms of Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process wherein a proton is transferred within a molecule upon photoexcitation. This phenomenon is characteristic of molecules possessing both a proton-donating and a proton-accepting group in close proximity, often facilitated by a pre-existing intramolecular hydrogen bond. The process leads to the formation of a transient tautomer in the excited state, which often exhibits a distinct fluorescence emission at a longer wavelength (a large Stokes shift) compared to the normal emission from the initial excited state.

For a molecule like (4,6-Dimethyl-benzothiazol-2-yl)-hydrazine, the hydrazine (B178648) moiety (-NH-NH₂) provides potential proton-donating sites, while the nitrogen atom of the benzothiazole (B30560) ring can act as a proton acceptor. Theoretical studies on similar benzothiazole-based fluorescent probes designed for hydrazine detection have shown that the intramolecular hydrogen bond strength is enhanced upon photoexcitation, which is a key driver for the ESIPT process. nih.gov The analysis of frontier molecular orbitals (FMOs) in these related systems reveals a charge redistribution upon excitation, further promoting the proton transfer. nih.govresearchgate.net

The ESIPT process can be depicted as a four-level photocycle involving the ground and excited states of both the normal (enol-like, E) and tautomeric (keto-like, K) forms. Upon excitation of the E form, an ultrafast proton transfer can occur to form the excited K state, which then relaxes to the ground state K via fluorescence, followed by a rapid back-proton transfer to regenerate the ground state E. The potential energy surfaces of related benzothiazole derivatives have been computationally modeled to understand the energy barriers and thermodynamics of this process. nih.gov For some derivatives, a very low energy barrier in the excited state makes the ESIPT process highly efficient and often results in a dominant emission from the tautomeric form. nih.gov

While direct experimental evidence for ESIPT in this compound is not available, the structural analogy to known ESIPT-capable benzothiazole derivatives suggests a high probability of this phenomenon. The presence of methyl groups at the 4 and 6 positions of the benzothiazole ring would likely have a minor electronic effect on the core ESIPT process, possibly fine-tuning the absorption and emission wavelengths through their electron-donating inductive effects.

Principles of Aggregation-Induced Emission (AIE) and its Manifestation

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where aggregation typically leads to a decrease in fluorescence intensity. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), including rotations and vibrations, in the aggregated state. mdpi.com In dilute solutions, these motions act as non-radiative decay pathways, quenching the fluorescence. Upon aggregation, these motions are hindered, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to enhanced fluorescence.

Benzothiazole-hydrazone derivatives have been identified as promising candidates for AIE luminogens. rsc.org The structural flexibility of the hydrazone linkage can contribute to non-radiative decay in solution. When these molecules aggregate, the steric hindrance and intermolecular interactions can lock the conformation, restricting the intramolecular rotations and promoting luminescence.

For this compound, the potential for AIE would be highly dependent on its derivatives, particularly its hydrazone forms. The formation of hydrazones by reacting the hydrazine moiety with aldehydes or ketones can introduce rotors (e.g., phenyl rings) that are active in solution. In an aggregated state, the π-π stacking of the benzothiazole rings and steric interactions could effectively restrict these rotations, leading to a significant enhancement of fluorescence.

Experimental studies on boron complexes of benzothiazole-hydrazone chelates have demonstrated their AIE activity. rsc.org These complexes are weakly fluorescent in fluid solutions but become highly emissive in viscous solvents or as aggregates. rsc.org Theoretical calculations and single-crystal X-ray diffraction analyses on these related systems have confirmed that the restriction of intramolecular rotation is the key mechanism for the AIE phenomenon. rsc.org

Table 1: Comparison of Emission Properties of a Related AIE-active Benzothiazole Derivative in Different Solvent Mixtures

| Solvent System (THF/Water) | Fluorescence Intensity | Wavelength (nm) |

| 100% THF | Very Weak | ~480 |

| 50% THF / 50% Water | Moderate | ~500 |

| 10% THF / 90% Water | Strong | ~525 |

This table is illustrative and based on general findings for AIE-active benzothiazole derivatives, not specific data for this compound.

Theoretical and Experimental Studies of Luminescence and Fluorescence Mechanisms

The luminescence and fluorescence of benzothiazole derivatives are governed by the interplay of their electronic structure, geometry, and environment. Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating these mechanisms. nanochemres.org These computational methods can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions. nanochemres.org

For benzothiazole-hydrazine derivatives, the electronic absorption spectra are typically characterized by intense bands corresponding to π-π* and n-π* transitions. nanochemres.org The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. The nature of the substituents on the benzothiazole ring and the hydrazine moiety can significantly influence the HOMO-LUMO energy gap and thus the absorption and emission wavelengths. The dimethyl substitution in this compound is expected to slightly raise the HOMO energy level, potentially leading to a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound.

Experimental studies on related benzothiazole-hydrazones involve their synthesis and characterization using spectroscopic techniques like ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry. nanochemres.orgresearchgate.net The photophysical properties are investigated using UV-Vis absorption and fluorescence spectroscopy. Key parameters such as the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F) are determined to characterize the luminescence behavior.

The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is highly sensitive to the molecular structure and environment. For many benzothiazole derivatives, the quantum yield can be influenced by factors such as solvent polarity and the presence of heavy atoms. researchgate.net In some cases, the formation of metal complexes with the hydrazine moiety can dramatically enhance the fluorescence quantum yield.

Solvatochromic Behavior and Environmental Influences on Electronic Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The electronic absorption and emission spectra of polar molecules are often sensitive to the polarity of the solvent.

Benzothiazole derivatives, particularly those with donor-acceptor character, are known to exhibit solvatochromism. nih.gov The benzothiazole moiety can act as an electron-withdrawing group, and the hydrazine group can be electron-donating. This intramolecular charge transfer (ICT) character can lead to a significant change in the dipole moment upon photoexcitation.

In polar solvents, a molecule with a larger dipole moment in the excited state than in the ground state will be stabilized more in the excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed. The study of solvatochromic shifts can provide valuable information about the electronic properties of the molecule in its ground and excited states.

For this compound and its derivatives, the electronic spectra are expected to be influenced by the solvent's polarity, hydrogen bonding capability, and refractive index. Experimental studies on azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile have shown that the electronic absorption spectra are highly dependent on the nature of the solvent, with the compounds existing in different equilibrium forms (hydrazone, azo-enamine, or anionic) depending on the solvent's basicity. nih.gov

Table 2: Illustrative Solvatochromic Data for a Generic Benzothiazole Derivative

| Solvent | Polarity (ET(30)) | Absorption Max (nm) | Emission Max (nm) |

| Hexane | 31.0 | 350 | 400 |

| Toluene | 33.9 | 355 | 415 |

| Dichloromethane | 40.7 | 365 | 430 |

| Acetonitrile | 45.6 | 370 | 450 |

| Methanol | 55.4 | 375 | 460 |

This table presents hypothetical data to illustrate the concept of solvatochromism in benzothiazole derivatives and is not based on experimental results for this compound.

Molecular and Biochemical Mechanistic Investigations

Principles of Ligand-Target Interaction at a Molecular Level

The (4,6-Dimethyl-benzothiazol-2-yl)-hydrazine scaffold is a privileged structure in medicinal chemistry, combining the rigid benzothiazole (B30560) ring system with the reactive hydrazine (B178648) moiety. This combination allows for a variety of interactions at a molecular level, including hydrogen bonding, hydrophobic interactions, and potential covalent bond formation, which underpin its activity against several enzymatic targets.

DNA Gyrase: Benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov These enzymes, which include DNA gyrase and topoisomerase IV, manage the topological state of DNA. nih.gov DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. nih.govekb.eg Benzothiazole-based inhibitors typically target the ATP-binding site on the GyrB subunit, competing with ATP and preventing the conformational changes necessary for enzyme function. nih.gov The benzothiazole core acts as a scaffold, and substituents on the ring can form key interactions with amino acid residues in the ATP-binding pocket, such as hydrogen bonds with aspartate and interactions with bridging water molecules. The hydrazine moiety could further enhance binding through additional hydrogen bonding opportunities.

Aldose Reductase: Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions associated with diabetes mellitus. nih.govmdpi.com The accumulation of sorbitol, the product of glucose reduction by AR, leads to osmotic stress and is implicated in diabetic complications. nih.govmdpi.com Thiazole (B1198619) and benzothiazine derivatives containing hydrazine or related functionalities have shown significant AR inhibitory activity. nih.govrsc.org These inhibitors typically bind in the active site of AR, interacting with key residues. The mechanism often involves interactions with the cofactor NADPH and residues within the enzyme's specificity pocket. mdpi.com The hydrazine group can form hydrogen bonds, while the benzothiazole ring can engage in hydrophobic interactions with residues like Trp111, Tyr48, and His110.

Monoamine Oxidase B (MAO-B): Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters. nih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.gov Hydrazine derivatives are a well-known class of MAO inhibitors. nih.govnih.gov Their mechanism can be either reversible or irreversible. nih.gov Irreversible inhibitors often act as mechanism-based inactivators, where the enzyme processes the hydrazine derivative into a reactive species that covalently binds to the FAD cofactor or an active site residue. nih.gov Reversible inhibitors, on the other hand, bind non-covalently to the active site. Thiazole-hydrazone derivatives have been shown to act as selective and reversible hMAO-B inhibitors. researchgate.net The benzothiazole ring of this compound would likely occupy the hydrophobic active site cavity, while the hydrazine group interacts with the FAD cofactor or nearby amino acids.

The primary link between this compound and specific biological pathways is through its potential inhibition of monoamine oxidase (MAO). Since MAO-A and MAO-B are located in the outer mitochondrial membrane, their inhibition directly impacts mitochondrial function. nih.gov These enzymes are crucial for the metabolism of biogenic amines. researchgate.net Inhibition of MAO can alter mitochondrial respiration and has been linked to the modulation of apoptosis and cellular oxidative stress. The hydrazine moiety is a key feature in many compounds that interact with MAOs, suggesting that this compound could modulate mitochondrial-dependent signaling pathways.

Molecular Docking and Dynamics Simulations for Ligand Binding Mode Elucidation

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes of ligands within the active sites of their target proteins. For derivatives related to this compound, these studies have provided significant insights.

DNA Gyrase: Docking studies of benzothiazole inhibitors into the GyrB ATP-binding site show that the benzothiazole scaffold typically forms hydrogen bonds with conserved aspartate residues (e.g., Asp73 in E. coli) and a network of interactions with water molecules. The pyrrole-carboxamide moiety, often attached to the 2-amino group of the benzothiazole, forms additional crucial hydrogen bonds. nih.gov For this compound, the hydrazine group would be positioned to interact with this hydrogen-bonding network, while the dimethyl groups on the benzene (B151609) ring could form hydrophobic contacts with residues like Ile78 and Ile94.

Aldose Reductase: Docking simulations of thiazole-based inhibitors reveal binding in the enzyme's active site, often referred to as the "anion-binding pocket" and the "specificity pocket". researchgate.net Key interactions include hydrogen bonds with Tyr48, His110, and Trp111, and hydrophobic interactions with Trp20, Phe122, and Trp219. frontiersin.org The hydrazine moiety of the title compound could chelate with the Zn2+ ion in the active site and form hydrogen bonds, while the benzothiazole ring fits into the hydrophobic pocket.

Monoamine Oxidase B: In silico studies of thiazolylhydrazone derivatives inhibiting MAO-B show the ligand positioned within the bipartite active site cavity. nih.govresearchgate.net The thiazole ring or a connected aromatic ring often orients towards the FAD cofactor, engaging in π-π stacking with Tyr398 and Tyr435. The hydrazine linker is critical for positioning and can form hydrogen bonds. pensoft.net Molecular dynamics simulations confirm the stability of these interactions over time. nih.gov The 4,6-dimethyl substitutions on the benzothiazole ring would likely enhance hydrophobic interactions within the substrate-binding pocket of MAO-B.

| Target Enzyme | Key Interacting Residues (from related compounds) | Potential Interactions for this compound |

| DNA Gyrase (GyrB) | Asp73, Arg136, Thr165, Ile78, Ile94 | H-bonds via hydrazine; Hydrophobic interactions via dimethyl groups. |

| Aldose Reductase | Tyr48, His110, Trp111, Phe122 researchgate.netfrontiersin.org | H-bonds and potential chelation via hydrazine; Hydrophobic interactions via benzothiazole. |

| MAO-B | Tyr326, Tyr398, Tyr435, Ile199 researchgate.netpensoft.net | π-π stacking via benzothiazole; H-bonds via hydrazine; Hydrophobic interactions via dimethyl groups. |

Structure-Activity Relationship (SAR) Studies: Deconstructing Structural Determinants of Molecular Function

SAR studies on related benzothiazole and hydrazine derivatives have elucidated the roles of different structural components in determining biological activity.

The Benzothiazole Scaffold: This rigid bicyclic system serves as a core scaffold. Its aromatic nature allows for favorable π-π stacking and hydrophobic interactions within enzyme active sites. nih.gov

Substituents on the Benzene Ring: The position and nature of substituents on the benzothiazole's benzene ring are critical. In the case of this compound, the methyl groups at positions 4 and 6 increase lipophilicity. nih.gov This enhanced lipophilicity can improve membrane permeability and strengthen hydrophobic interactions with the target protein, potentially increasing potency. nih.gov

The 2-Hydrazine Moiety: The group at the 2-position of the benzothiazole ring is a key determinant of activity. The hydrazine group (-NHNH2) is a potent pharmacophore, particularly for MAO inhibition. nih.govresearchgate.net It can act as a hydrogen bond donor and acceptor. Its reactivity is central to the mechanism of irreversible hydrazine inhibitors. nih.gov When part of a hydrazone (C=N-NH-), it contributes to the planarity of the molecule and participates in extensive hydrogen bonding networks.

SAR studies on thiazolyl-hydrazones as MAO-B inhibitors have shown that the nature of the substituent on the hydrazone nitrogen significantly influences potency and selectivity. researchgate.net For DNA gyrase inhibitors, modifications at the 2-position of the benzothiazole are crucial for interaction with the ATP-binding site. nih.gov

In Silico Prediction of Molecular Interactions and Bioavailability Parameters (e.g., ADMET profiling focused on computational descriptors)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used in early-stage drug discovery to evaluate the pharmacokinetic and safety profiles of compounds. researchgate.net Web-based tools like SwissADME can provide insights into the drug-likeness of this compound. zsmu.edu.ua

Computational Descriptors and Predicted Properties:

Lipophilicity (LogP): The dimethyl substitutions on the benzothiazole ring would increase the molecule's lipophilicity. A moderate LogP value is generally desirable for good oral bioavailability.

Solubility (LogS): Increased lipophilicity often corresponds to decreased aqueous solubility, which can impact absorption.

Molecular Weight (MW): The compound has a relatively low molecular weight, which is favorable for absorption according to Lipinski's Rule of Five.

Hydrogen Bond Donors/Acceptors: The hydrazine moiety provides hydrogen bond donors and acceptors, which influences solubility and target binding.

Blood-Brain Barrier (BBB) Permeability: For targets within the central nervous system, such as MAO-B, the ability to cross the BBB is essential. In silico models predict BBB penetration based on factors like LogP, polar surface area, and molecular weight. Benzothiazole derivatives have shown potential for BBB permeability. nih.gov

Metabolic Stability: The hydrazine group can be susceptible to metabolic enzymes, potentially leading to rapid clearance. Computational models can predict sites of metabolism.

| ADMET Parameter | Predicted Profile for this compound | Rationale |

| Gastrointestinal Absorption | High | Low molecular weight, favorable lipophilicity. |

| BBB Permeability | Probable | Moderate lipophilicity and polar surface area are typical for CNS-active compounds. nih.gov |

| CYP450 Inhibition | Possible | Aromatic heterocyclic structures can be substrates or inhibitors of cytochrome P450 enzymes. |

| Hepatotoxicity | Potential Concern | Hydrazine-containing compounds are sometimes associated with hepatotoxicity. researchgate.net |

| Drug-Likeness | Good | Likely adheres to Lipinski's Rule of Five. |

Advanced Applications in Materials Science and Chemical Sensing

Design and Synthesis as Ligands in Coordination Chemistry

No published research is available on the specific use of (4,6-Dimethyl-benzothiazol-2-yl)-hydrazine as a ligand in coordination chemistry.

Chelation Properties and Metal Ion Specificity

There is no documented information regarding the chelation properties or metal ion specificity of this compound.

Influence of Metal Coordination on Electronic and Photophysical Characteristics

Data on how metal coordination influences the electronic and photophysical characteristics of this compound complexes are absent from the scientific literature.

Rational Design of Chemical Sensing Platforms

There are no reports on the design of chemical sensing platforms based on this compound.

Mechanisms of Fluorescent and Colorimetric Ion Sensing

The mechanisms of fluorescent and colorimetric ion sensing for this specific compound have not been investigated or reported.

Detection of Small Molecules and Biomolecules

No studies have been published on the use of this compound for the detection of small molecules or biomolecules.

Integration into Optoelectronic Materials

The integration of this compound into optoelectronic materials has not been described in the available literature.

Luminescent Organic Light-Emitting Devices (OLEDs) Applications

While specific studies detailing the integration of this compound into Organic Light-Emitting Devices (OLEDs) are not prominent in current literature, the foundational benzothiazole (B30560) structure is well-regarded for its luminescent properties. mdpi.com Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT) are classic examples of materials that exhibit Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net This process results in a four-level photophysical cycle that produces an unusually large Stokes shift—the difference between the absorption and emission maxima. researchgate.net

The ESIPT mechanism is highly beneficial for OLED applications as it can lead to high photostability and minimize self-absorption, which are critical for device efficiency and longevity. researchgate.net The emission color of benzothiazole derivatives can be tuned by modifying their chemical structure; for instance, different analogues have been synthesized to produce bright green and orange emissions in the solid state. researchgate.net Given these characteristics of the broader benzothiazole family, this compound represents a structural backbone with potential for the design of novel emitters for OLED technology, although further research is needed to functionalize it for this specific purpose.

Other Advanced Functional Materials

Beyond lighting, the benzothiazole framework is integral to the development of other advanced functional materials, particularly fluorescent probes for chemical sensing. The high toxicity of hydrazine (B178648) (N₂H₄) necessitates simple and reliable methods for its detection in environmental and biological samples. rsc.org To this end, fluorescent probes incorporating benzothiazole moieties have been designed. rsc.orgnih.gov

Theoretical and experimental studies have explored benzothiazole derivatives as probes that can detect hydrazine with high sensitivity and selectivity. nih.govresearchgate.net The sensing mechanism often relies on a chemical reaction between the probe and hydrazine, which triggers a significant change in the probe's fluorescence intensity or color. For example, some probes are designed to undergo an ESIPT process upon reacting with hydrazine, leading to a distinct fluorescent signal. nih.govresearchgate.net The development of such probes demonstrates the utility of the benzothiazole scaffold in creating sophisticated chemosensors for monitoring hazardous materials. rsc.org

Catalytic Applications in Organic Transformations

The application of this compound as a catalyst in organic transformations is an area that remains largely unexplored in published research. While benzothiazole and hydrazine derivatives are synthesized using various catalytic systems, including metal-based and organic catalysts nih.govorganic-chemistry.org, the use of the title compound itself to facilitate chemical reactions has not been established as a significant research focus. Heterocyclic compounds are of immense importance in catalysis, but specific catalytic activities for this compound have not been documented.

Agrochemical Research: Fundamental Principles of Fungicidal Action and Plant Protection

In the field of agrochemical research, benzothiazole and hydrazine derivatives are recognized as important heterocyclic scaffolds for discovering new agents to protect plants from disease. nih.govnih.govresearchgate.net Fungal infections in crops can lead to significant losses in yield and quality, creating an urgent need for new, effective fungicides, especially as resistance to existing treatments grows. semanticscholar.org

The fundamental principle behind the fungicidal action of many thiazolyl hydrazine compounds involves inducing severe oxidative stress within the fungal cells. Research on (4-phenyl-1,3-thiazol-2-yl) hydrazine, a structurally related compound, revealed that it significantly increases the level of reactive oxygen species (ROS) in Candida albicans. frontiersin.org This accumulation of ROS leads to oxidative damage to critical cellular components, including DNA, ultimately causing cell death. frontiersin.org The compound was also found to inhibit the formation of biofilms, which are essential for the virulence of many pathogenic fungi. frontiersin.org

Derivatives of this compound have been synthesized and evaluated for their antifungal properties against a range of plant pathogens. Structure-activity relationship (SAR) studies indicate that the biological activity of these compounds can be enhanced by specific chemical modifications. For instance, the presence of certain substituents on the benzothiazole ring or the hydrazine moiety can significantly improve fungicidal potency. benthamscience.comnih.gov Studies on related N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives found that triazolo-thiadiazole derivatives were more active than their 1,3,4-oxadiazole (B1194373) counterparts against pathogenic fungi. tandfonline.com

The tables below summarize key research findings on the antifungal activity of related benzothiazole hydrazine derivatives.

Future Research Directions and Scholarly Outlook

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The advancement of synthetic organic chemistry provides continuous opportunities to refine and improve the preparation of complex molecules. For (4,6-Dimethyl-benzothiazol-2-yl)-hydrazine and its derivatives, future research will likely focus on moving beyond traditional multi-step, time-consuming methods towards more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas of exploration include the development of one-pot synthesis protocols, the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, and the adoption of green chemistry principles. mdpi.com This involves utilizing non-toxic solvents, reducing energy consumption, and employing catalytic systems that are both efficient and recyclable. researchgate.netnih.gov Research into metal-free reaction conditions is another promising avenue, minimizing the risk of heavy metal contamination in the final products, which is particularly crucial for biological applications. nih.gov

| Parameter | Conventional Methods | Future Methodologies |

|---|---|---|

| Efficiency | Often multi-step, lower overall yields | One-pot reactions, higher yields |

| Reaction Time | Hours to days | Minutes to hours (e.g., Microwave-assisted) |

| Environmental Impact | Use of hazardous solvents and reagents | Green solvents, catalysis, reduced waste |

| Catalysts | Often requires stoichiometric reagents or heavy metals | Metal-free catalysts, recyclable catalysts |

Discovery of Uncharted Derivatization Pathways and Chemical Space

The hydrazine (B178648) group in this compound is a highly versatile functional handle, offering numerous possibilities for derivatization. While the condensation reaction with aldehydes and ketones to form hydrazones is a well-established and valuable pathway for generating biologically active compounds nih.govbenthamdirect.comnih.gov, future research must venture into uncharted territory.

The exploration of novel derivatization pathways will be crucial for expanding the chemical space around this scaffold. This includes investigating cycloaddition reactions to construct new heterocyclic rings fused to the benzothiazole (B30560) core, exploring its utility as a linker moiety to conjugate with other pharmacophores researchgate.netmdpi.com, and developing novel C-N and N-N bond-forming reactions. Such explorations could lead to the discovery of derivatives with entirely new physicochemical properties and biological activities. Creating diverse chemical libraries based on these new pathways will be essential for high-throughput screening and the identification of lead compounds for various applications. researchgate.net

| Reaction Type | Reactant Class | Potential Outcome/Application |

|---|---|---|

| Condensation (Established) | Aldehydes, Ketones | Biologically active hydrazones nih.gov |

| Cyclization | Dicarbonyls, α,β-Unsaturated ketones | Novel fused heterocyclic systems researchgate.net |

| Acylation | Acid chlorides, Anhydrides | Stable amide derivatives, prodrugs |

| Conjugation | Activated linkers, other pharmacophores | Hybrid molecules with dual activity mdpi.com |

Advancements in Computational Modeling and Machine Learning for Compound Design

The integration of computational chemistry and artificial intelligence is set to revolutionize drug discovery and materials science. For this compound, these tools offer a pathway to rationally design novel derivatives with tailored properties, thereby reducing the reliance on serendipitous discovery and time-consuming laboratory synthesis.

Future research will heavily leverage Density Functional Theory (DFT) calculations to predict the geometric, electronic (e.g., HOMO-LUMO energies), and spectroscopic properties of new derivatives. mdpi.comresearchgate.net Molecular docking simulations will continue to be a vital tool for virtual screening, predicting the binding interactions of designed compounds with specific biological targets like enzymes or receptors. nih.govbiointerfaceresearch.com Furthermore, the application of machine learning (ML) algorithms, such as Random Forest and XGBoost, presents a significant opportunity. nih.gov These models can be trained on existing data to predict the properties of virtual compounds, accelerating the identification of candidates with desired characteristics. nih.gov Interpretable ML techniques can also elucidate complex structure-activity relationships (SAR), providing chemists with invaluable insights to guide synthetic efforts. nih.gov

| Computational Tool | Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic and structural properties | Understanding of reactivity and stability mdpi.com |

| Molecular Docking | Simulate binding to biological targets | Prioritization of compounds for synthesis biointerfaceresearch.com |

| Molecular Dynamics (MD) | Analyze conformational stability of complexes | Insight into binding dynamics and affinity biointerfaceresearch.com |

| Machine Learning (ML) | Predict properties and activities | Accelerated design of novel derivatives nih.gov |

Development of Highly Selective Molecular Probes and Tools for Chemical Biology

The benzothiazole scaffold is known for its favorable photophysical properties, making it an excellent platform for the development of fluorescent molecular probes. rsc.orgnih.gov A significant future direction for this compound is its development into highly selective probes for applications in chemical biology and diagnostics.

By strategically modifying the hydrazine moiety, it can be transformed into a specific recognition site for various analytes, such as metal ions, reactive oxygen species, or specific biomolecules. The research focus will be on designing probes that operate via mechanisms like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET), leading to a distinct "turn-on" or ratiometric fluorescent response upon binding to the target. nih.govresearchgate.net The goals are to achieve probes with high sensitivity (low detection limits), excellent selectivity, large Stokes shifts, and high quantum yields, making them suitable for complex biological environments, including live-cell imaging. rsc.orgnih.govresearchgate.net

| Parameter | Desired Characteristic | Rationale |

|---|---|---|

| Sensitivity | Low limit of detection (nM to µM range) | Detection of trace amounts of analyte rsc.org |

| Selectivity | High specificity for the target analyte | Avoidance of interference in complex media |

| Response Mechanism | "Turn-on" or ratiometric fluorescence | Improved signal-to-noise ratio |

| Stokes Shift | Large (>100 nm) | Minimizes self-quenching and background interference nih.gov |

| Biocompatibility | Low toxicity, cell permeability | Suitability for live-cell and in-vivo imaging researchgate.net |

Integration of this compound into Multifunctional Advanced Material Systems

The unique chemical structure of this compound and its derivatives makes them attractive building blocks for the creation of advanced materials with tailored functionalities. Research in this area will focus on integrating these molecules into larger systems, such as polymers, hydrogels, or surface coatings, to impart specific properties.

Drawing from studies on other benzothiazole derivatives, there is significant potential to develop multifunctional materials. researchgate.netunife.itnih.gov For instance, incorporating this scaffold into polymers could yield materials with combined UV-filtering, antioxidant, and antimicrobial properties, ideal for advanced coatings or textiles. nih.govnih.gov The derivatization of the hydrazine group allows for covalent attachment to polymer backbones or surfaces. Furthermore, the potential for these molecules to act as fluorescent sensors could be harnessed by embedding them into thin films or nanoparticles to create robust chemical sensing devices. The exploration of their electronic properties could also lead to applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Material System | Integrated Compound | Resulting Functionality | Potential Application |

|---|---|---|---|

| Polymer Composites | Benzothiazole derivative | UV protection, Antioxidant | Protective coatings, advanced textiles nih.gov |

| Hydrogels | Functionalized probe derivative | Analyte-responsive fluorescence | Biomedical sensors, smart bandages |

| Nanoparticles | Benzothiazole-based probe | Targeted imaging, sensing | Diagnostic tools, environmental monitoring |

| Thin Films | Electronically active derivative | Luminescence, conductivity | Organic electronics (OLEDs, OPVs) |

Q & A

Q. Q1. What are the optimized synthetic routes for preparing (4,6-Dimethyl-benzothiazol-2-yl)-hydrazine, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via condensation of 4,6-dimethylbenzothiazol-2-amine with hydrazine hydrate. Key steps include:

- Reagent selection : Use hydrazine hydrate in ethylene glycol under reflux (2–3 hours) to ensure complete substitution .

- Solvent optimization : Water or ethanol improves solubility and reduces side products. For example, refluxing in ethanol with catalytic acetic acid minimizes hydrolysis .

- Yield enhancement : High-purity starting materials and inert atmospheres (e.g., nitrogen) prevent oxidation. Yields >85% are achievable with stoichiometric hydrazine .

Basic Characterization

Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

A2. A multi-technique approach is essential:

- NMR : NMR confirms hydrazine protons (δ 3.5–4.5 ppm, broad singlet) and benzothiazole aromatic protons (δ 7.0–8.0 ppm). NMR identifies the C=N bond (δ 155–165 ppm) .

- X-ray crystallography : Single-crystal analysis via SHELXL refines bond lengths (e.g., N–N bond ~1.45 Å) and validates stereochemistry .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 208.1) .

Basic Analytical Methods

Q. Q3. How can hydrazine derivatives like this compound be quantified in reaction mixtures?

A3. Two robust methods are employed:

- UV-Vis spectroscopy : React with benzaldehyde to form hydrazones (λmax ~300 nm). Calibration curves (0.1–10 mM) achieve R<sup>2</sup> >0.99 .

- Redox titration : Oxidize with KMnO4 in acidic media. Monitor absorbance at 526 nm (ε = 2279 L·mol⁻¹·cm⁻¹) for precise quantification .

Advanced Applications

Q. Q4. How does this compound function in catalytic carbonyl–olefin metathesis?

A4. The hydrazine moiety acts as a Lewis base, facilitating [2+2] cycloaddition and cycloreversion steps. Computational studies (DFT) show:

- Mechanism : Hydrazine lowers activation barriers (ΔG<sup>‡</sup> ~25 kcal/mol) via proton-shuttling .

- Substrate scope : Norbornenes react efficiently under mild conditions (acetone, 50°C) with >90% conversion .

Advanced Data Contradictions

Q. Q5. Why do conflicting reports exist on the reactivity of this compound with ketones?

A5. Discrepancies arise from substituent effects and reaction conditions:

- Steric hindrance : Bulky ketones (e.g., cyclohexanone) reduce hydrazone formation rates due to restricted access to the hydrazine NH2 group .

- Acid catalysis : Glacial acetic acid accelerates condensation but may protonate the benzothiazole nitrogen, altering reactivity .

- By-product analysis : LC-MS identifies competing pathways (e.g., indole formation in acidic media) .

Advanced Computational Studies

Q. Q6. What computational strategies predict the biological activity of this compound derivatives?

A6. Molecular docking (AutoDock Vina) and MD simulations guide drug design:

- Target selection : Prioritize enzymes like casein kinase 2 (CK2) or DNA gyrase. Docking scores (ΔG < -8 kcal/mol) indicate strong binding .

- Pharmacophore modeling : Hydrazine’s NH groups and benzothiazole’s π-system are critical for H-bonding and hydrophobic interactions .

Advanced Troubleshooting

Q. Q7. How can researchers mitigate unexpected by-products during hydrazone synthesis?

A7. Key strategies include:

- Temperature control : Maintain reflux <80°C to avoid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates hydrazones from indole or pyrazole by-products .

- Real-time monitoring : TLC (Rf 0.3–0.5 in 1:1 EtOAc/hexane) ensures reaction progress .

Advanced Mechanistic Insights

Q. Q8. What experimental evidence supports the proposed mechanism for hydrazine-mediated ring-opening reactions?

A8. Isotopic labeling (e.g., -hydrazine) and kinetic studies validate the mechanism:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.